Enhanced Kinase Inhibitor Potency Conferred by the 4,6-Dimethoxy-pyrimidine Scaffold vs. Unsubstituted Analogs
Piperazinylpyrimidine derivatives bearing the 4,6-dimethoxy substitution pattern have been profiled against a panel of kinases. In a study of novel piperazinylpyrimidine derivatives, compound I-12, which incorporates the 4,6-dimethoxy-pyrimidine core, exhibited strong binding to PDGFR tyrosine kinase subfamily members including KIT, KIT(D816V), FLT3, PDGFRA, PDGFRB, and CSF1R at a screening concentration of 10 µM, and also targeted CDK11 [1]. In contrast, derivatives lacking the 4,6-dimethoxy pattern (e.g., II-16, II-20) showed a shifted binding profile primarily towards DDR1 and CSNK1 family kinases [1]. This demonstrates that the 4,6-dimethoxy substitution directly influences kinase selectivity. Furthermore, downstream derivatives of this scaffold achieved mean GI₅₀ values as low as 1.05 µM across the NCI-60 cell line panel, with selective cytotoxicity observed at 30 nM against MDA-MB-468 breast cancer cells [2].
| Evidence Dimension | Kinase binding profile selectivity at 10 µM screening concentration |
|---|---|
| Target Compound Data | Compound I-12 (bearing 4,6-dimethoxy-pyrimidine core) binds PDGFR subfamily (KIT, KIT D816V, FLT3, PDGFRA, PDGFRB, CSF1R) and CDK11 |
| Comparator Or Baseline | Compounds II-16 and II-20 (structurally different cores) bind DDR1, CSNK1D, CSNK1G2 |
| Quantified Difference | Shift from PDGFR/CDK11 targeting to DDR1/CSNK1 targeting; specific % inhibition values not reported in abstract |
| Conditions | KINOMEscan™ assay at 10 µM compound concentration |
Why This Matters
For procurement decisions, this scaffold's demonstrated ability to yield selective PDGFR kinase inhibitors distinguishes it from generic piperazinylpyrimidines that lack this substitution pattern.
- [1] Shallal, H.; Russu, W. Abstract 3579: Discovery and anticancer preclinical evaluation of novel piperazinylpyrimidine derivatives designed to target the human kinome. Cancer Res. 2010, 70 (8_Supplement), 3579. View Source
- [2] Shallal, H.M.; Russu, W.A. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. Eur. J. Med. Chem. 2011, 46, 2043-2057. View Source
